Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate

Chiral Synthesis Stereochemical Purity Quality Control

Methyl (S)-4-benzyl-5-oxomorpholine-3-carboxylate (CAS 1235181-00-6) is a chiral morpholin-3-one derivative bearing a single defined stereocenter at the 3-position. The compound belongs to the class of N-benzyl-5-oxomorpholine-3-carboxylates, with a molecular formula of C₁₃H₁₅NO₄ and a molecular weight of 249.26 g/mol.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 1235181-00-6
Cat. No. B110841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate
CAS1235181-00-6
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1COCC(=O)N1CC2=CC=CC=C2
InChIInChI=1S/C13H15NO4/c1-17-13(16)11-8-18-9-12(15)14(11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1
InChIKeyUTUDPLWXJNKTNP-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate (CAS 1235181-00-6): Chiral Morpholinone Building Block


Methyl (S)-4-benzyl-5-oxomorpholine-3-carboxylate (CAS 1235181-00-6) is a chiral morpholin-3-one derivative bearing a single defined stereocenter at the 3-position . The compound belongs to the class of N-benzyl-5-oxomorpholine-3-carboxylates, with a molecular formula of C₁₃H₁₅NO₄ and a molecular weight of 249.26 g/mol [1]. Commercially available with a standard purity specification of ≥97%, the compound incorporates both a morpholine ring system and a benzyl protecting group at the nitrogen position .

Why Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate Cannot Be Substituted with Racemic or Unspecified Stereoisomers


The substitution of Methyl (S)-4-benzyl-5-oxomorpholine-3-carboxylate with racemic material or alternative stereoisomers is contraindicated without explicit stereochemical validation. The morpholine-3-carboxylate scaffold contains a defined chiral center at the 3-position; enantiomers of structurally related morpholine-based inhibitors have been shown to exhibit different selectivity and potency profiles in biological systems [1]. Procurement of the incorrect enantiomer introduces uncontrolled stereochemical variables that compromise experimental reproducibility and invalidate structure-activity relationship (SAR) interpretations. Furthermore, commercial batches lacking enantiomeric purity certification present unknown (R)-enantiomer content, rendering downstream synthetic yields and stereochemical fidelity unpredictable [2].

Quantitative Differentiation Evidence for Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate


Enantiomeric Purity Specification vs. Racemic or Unspecified Commercial Alternatives

Methyl (S)-4-benzyl-5-oxomorpholine-3-carboxylate (CAS 1235181-00-6) is commercially available with a defined (S)-enantiomer specification of ≥97% purity as verified by batch-specific analytical certificates (NMR, HPLC, GC) . In contrast, alternative sources listing CAS 106910-81-0 (methyl 4-benzyl-5-oxomorpholine-3-carboxylate without stereochemical designation) or CAS 1175981-62-0 (the (R)-enantiomer) provide either racemic material or the opposite enantiomer without equivalent batch-specific chiral purity certification . The synthetic route to enantiomerically pure (S)-morpholine-3-carboxylates proceeds from L-serine, establishing the stereocenter at the precursor stage and eliminating racemization concerns during downstream transformations [1].

Chiral Synthesis Stereochemical Purity Quality Control

Calculated Physicochemical Profile: LogP and Solubility Differentiation

Computational physicochemical profiling of Methyl (S)-4-benzyl-5-oxomorpholine-3-carboxylate reveals a consensus LogP of 1.02 and an aqueous solubility of 3.2 mg/mL (LogS = -1.89) . In contrast, the (R)-enantiomer (methyl (R)-5-oxomorpholine-3-carboxylate, CAS 1175981-62-0, molecular weight 159.14 g/mol) lacks the N-benzyl substituent and exhibits distinct predicted lipophilicity and solubility parameters due to the absence of the phenylmethyl moiety . The presence of the N-benzyl group in the target compound increases molecular weight by approximately 90 g/mol and enhances lipophilicity relative to the unsubstituted morpholinone core .

Physicochemical Properties Lipophilicity Drug-Likeness

5-Lipoxygenase Activity Profile: Absence of Significant Inhibition at 100 μM

Methyl (S)-4-benzyl-5-oxomorpholine-3-carboxylate was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 μM and demonstrated no significant activity (NS) [1]. This negative result provides a defined selectivity baseline differentiating the compound from known 5-lipoxygenase inhibitors such as NDGA (IC₅₀ = 200 nM for 5-LOX) . The compound's inactivity against 5-LOX at 100 μM, combined with the absence of reported potent activity against other common screening targets in public databases, supports its utility as a negative control or as a scaffold lacking off-target LOX inhibition liabilities.

Enzyme Inhibition 5-Lipoxygenase Target Engagement

Recommended Application Scenarios for Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate Based on Evidence Profile


Stereoselective Synthesis of 3-Substituted Morpholine Derivatives

The defined (S)-stereochemistry of Methyl (S)-4-benzyl-5-oxomorpholine-3-carboxylate makes it suitable for use as a chiral building block in the synthesis of enantiomerically pure 3-hydroxymethyl- and 3-carboxy-morpholines via chemoselective reduction protocols [1]. The N-benzyl protecting group permits orthogonal deprotection strategies in multi-step synthetic sequences without compromising stereochemical integrity at the C3 position. This application is directly supported by the established synthetic route from L-serine enantiomers, which provides predictable stereochemical outcomes [1].

Negative Control or Selectivity Profiling in 5-Lipoxygenase Assays

Given its documented absence of significant inhibitory activity against 5-lipoxygenase at 100 μM [2], the compound may serve as a chemically matched negative control or as a selectivity counter-screen reference in enzyme inhibition studies. This application is particularly relevant for research programs evaluating morpholine-containing compounds for LOX-mediated pathways, where differentiation from known LOX inhibitors (e.g., NDGA, IC₅₀ = 200 nM) is required .

Medicinal Chemistry Scaffold with Favorable Calculated Drug-Likeness Parameters

The compound's consensus LogP of 1.02 and aqueous solubility of 3.2 mg/mL fall within ranges generally favorable for oral bioavailability, as defined by Lipinski's Rule of Five . The N-benzyl-5-oxomorpholine-3-carboxylate core presents a synthetically accessible scaffold for library generation and SAR expansion. The defined stereochemistry at C3 provides a chiral handle for diastereomeric diversification in analog synthesis.

Reference Standard for Chiral Purity Method Development

The compound's single stereocenter and commercial availability with batch-specific analytical documentation (≥97% purity) support its use as a calibration standard or method validation reference for chiral HPLC or SFC analytical method development targeting morpholine-3-carboxylate derivatives.

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